N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a quinoline moiety with a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps. One common method includes the use of a quinoline-based dendrimer-like ionic liquid as a catalyst. The reaction conditions are generally mild, and the process involves a cooperative vinylogous anomeric-based oxidation mechanism . The synthesis can be achieved in short reaction times with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield, as well as implementing purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reducing agents can be used to modify the quinoline moiety.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could result in more saturated quinoline structures.
Scientific Research Applications
N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are involved in various metabolic pathways . This inhibition can lead to therapeutic effects, such as antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its combination of a quinoline moiety with a sulfonamide group This structure allows it to exhibit a broader range of biological activities compared to simpler sulfonamides
Properties
Molecular Formula |
C21H24N2O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-14(2)15-5-8-18(9-6-15)22-27(25,26)19-12-16-4-3-11-23-20(24)10-7-17(13-19)21(16)23/h5-6,8-9,12-14,22H,3-4,7,10-11H2,1-2H3 |
InChI Key |
YVHOIGZSQJPPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Origin of Product |
United States |
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